molecular formula C14H17IN2O B1405065 3-(2-Iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one CAS No. 616216-96-7

3-(2-Iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one

Cat. No. B1405065
CAS RN: 616216-96-7
M. Wt: 356.2 g/mol
InChI Key: CYCVHRPNSSGKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one, more commonly known as IMPP, is a synthetic compound used in scientific research. IMPP is a member of the piperazine family of compounds and is widely studied due to its unique chemical and physiological properties.

Scientific Research Applications

Synthesis and Structural Analysis

One-Pot Synthesis and Molecular Insight : A study by Barakat et al. (2020) demonstrated the one-pot synthesis of enaminones, including derivatives related to "3-(2-Iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one". The synthesis protocol involved a three-component reaction yielding the target compounds without the need for column purification, highlighting the chemical features and intermolecular interactions through NMR, X-ray diffraction, and DFT studies Crystals.

Anticancer and Cytotoxic Activities : Mokhtar et al. (2016) synthesized a series of heterocyclic chalcone derivatives and evaluated their cytotoxic activities on cancer cell lines. The study includes structural analysis through X-ray diffraction of derivatives, showing significant cytotoxic effects on specific cell lines, indicating potential therapeutic applications Molecular Crystals and Liquid Crystals.

Biological Evaluation and Pharmacological Potential

Anticholinesterase Activity : Filippova et al. (2019) developed a synthesis method for chromen-4-ones derivatives, demonstrating their inhibitory activity against butyrylcholinesterase. This study provides insights into the potential use of these compounds in addressing disorders associated with cholinesterase activity Russian Journal of General Chemistry.

Antimycobacterial Derivatives : Waisser et al. (2007) tested derivatives of "2-hydroxy-3-(4-phenylpiperazin-1-yl)-propylphenylcarbamates" for antimycobacterial activity against pathogenic strains, demonstrating the structure-antimycobacterial activity relationships and highlighting the potential of these compounds in treating mycobacterial infections Scientia Pharmaceutica.

properties

IUPAC Name

3-(2-iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IN2O/c1-16-8-10-17(11-9-16)14(18)7-6-12-4-2-3-5-13(12)15/h2-7H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCVHRPNSSGKQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C=CC2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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